molecular formula C21H24O2 B6346429 (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1354942-27-0

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B6346429
CAS RN: 1354942-27-0
M. Wt: 308.4 g/mol
InChI Key: AFBXLYBOKJADLH-OVCLIPMQSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, or (2E)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, is a compound belonging to the class of organic compounds known as phenylpropenones. It is an aromatic compound with a molecular weight of 264.37 g/mol and a chemical formula of C17H22O2. The compound has been studied extensively for its potential uses in scientific research, particularly in the field of biochemistry.

Scientific Research Applications

((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme phospholipase A2. In addition, it has been used in the synthesis of other bioactive compounds, such as inhibitors of the enzyme cyclooxygenase-2.

Mechanism of Action

The mechanism of action of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and anti-oxidant effects in vitro. In addition, studies have shown that the compound has the potential to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and phospholipase A2.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its relatively low toxicity and its ability to be synthesized from readily available starting materials. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant effects in vitro. However, the compound has not been extensively studied in vivo, and therefore the potential therapeutic effects of the compound are not yet known.

Future Directions

Future research on ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects in vivo. In addition, further research should be conducted to identify potential new applications for the compound, such as in the synthesis of other biologically active molecules. Finally, further research should be conducted to assess the safety and efficacy of the compound for use in humans.

Synthesis Methods

The synthesis of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years. The most common method for synthesizing the compound is by reacting 4-ethoxybenzaldehyde with 4-tert-butylphenylmagnesium bromide in the presence of a base catalyst. This reaction yields the desired product in good yields.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-23-19-13-9-17(10-14-19)20(22)15-8-16-6-11-18(12-7-16)21(2,3)4/h6-15H,5H2,1-4H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXLYBOKJADLH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

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